molecular formula C22H16N4O B14393898 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline CAS No. 89569-54-0

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline

Cat. No.: B14393898
CAS No.: 89569-54-0
M. Wt: 352.4 g/mol
InChI Key: ZNAIYNSPUPKYIS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of 2,3-diphenylquinoxaline with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in solvents such as ethanol or acetic acid, and the product is obtained in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline stands out due to its unique combination of the pyrazolo and quinoxaline rings, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

CAS No.

89569-54-0

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C22H16N4O/c1-27-19-14-8-5-11-16(19)20-21-22(24-18-13-7-6-12-17(18)23-21)26(25-20)15-9-3-2-4-10-15/h2-14H,1H3

InChI Key

ZNAIYNSPUPKYIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5

Origin of Product

United States

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